methyl (1S,15R,17S,18S)-17-ethyl-6-[(1S,12R,14R,15Z,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
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Overview
Description
Voacamine, also known under the older names voacanginine and vocamine, is a naturally occurring dimeric indole alkaloid of the secologanin type. It is found in a number of plants, including Voacanga africana and Tabernaemontana divaricata. Voacamine is approved for use as an antimalarial drug in several African countries . It exhibits cannabinoid CB1 receptor antagonistic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Voacamine can be isolated from the stem bark of Voacanga africana through repeated column chromatography using Sephadex LH-20 and preparative thin-layer chromatography (TLC) . The major alkaloids isolated from the bark include iboga-vobasinyl dimers such as voacamine and voacamidine .
Industrial Production Methods: the extraction process from natural sources involves the use of solvents like acetone for direct extraction from root bark .
Chemical Reactions Analysis
Types of Reactions: Voacamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Voacamine can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of voacamine.
Scientific Research Applications
Voacamine has a wide range of scientific research applications:
Chemistry: Voacamine is used in the study of natural product synthesis and structure-activity relationships.
Medicine: Voacamine is approved for use as an antimalarial drug and is under investigation for its potential to modulate multidrug resistance in tumor cells.
Mechanism of Action
Voacamine exerts its effects through multiple mechanisms:
Antimalarial Activity: Voacamine acts on the trophozoite and schizont stages of Plasmodium falciparum, inhibiting parasitaemia.
Multidrug Resistance Modulation: Voacamine is possibly a substrate for P-glycoprotein (P-gp), an efflux pump responsible for multidrug resistance in tumor cells.
Cannabinoid Receptor Antagonism: Voacamine exhibits antagonistic activity at the cannabinoid CB1 receptor, which may contribute to its pharmacological effects.
Comparison with Similar Compounds
Voacamine is unique due to its dimeric indole alkaloid structure and its diverse pharmacological activities. Similar compounds include:
Voacangine: Another alkaloid found in Voacanga africana, known for its medicinal properties.
Voacristine: An alkaloid with similar biological activities.
Coronaridine: A related compound with potential therapeutic applications.
Tabernanthine: An alkaloid with similar structural features.
Iboxygaine: Another bisindolic alkaloid with comparable pharmacological effects.
These compounds share structural similarities with voacamine but differ in their specific biological activities and therapeutic potentials.
Properties
IUPAC Name |
methyl (1S,15R,17S,18S)-17-ethyl-6-[(1S,12R,14R,15Z,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H52N4O5/c1-7-24-15-23-20-43(42(49)52-6)39-27(13-14-47(21-23)40(24)43)29-19-36(50-4)30(17-34(29)45-39)31-16-28-25(8-2)22-46(3)35(37(28)41(48)51-5)18-32-26-11-9-10-12-33(26)44-38(31)32/h8-12,17,19,23-24,28,31,35,37,40,44-45H,7,13-16,18,20-22H2,1-6H3/b25-8+/t23-,24+,28+,31-,35+,37+,40+,43-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMIRXRRQJNZJT-KANKAIPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)[C@H]6C[C@@H]\7[C@@H]([C@H](CC8=C6NC9=CC=CC=C89)N(C/C7=C\C)C)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H52N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.